molecular formula C12H8N2O3 B13990650 Methanone, (3-nitrophenyl)-4-pyridinyl- CAS No. 62246-95-1

Methanone, (3-nitrophenyl)-4-pyridinyl-

Cat. No.: B13990650
CAS No.: 62246-95-1
M. Wt: 228.20 g/mol
InChI Key: NRWQXMJAOUMLEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-nitrophenyl)-4-pyridinyl- typically involves the reaction of 3-nitrobenzoyl chloride with 4-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product . Another method involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-nitrophenyl)-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-aminophenyl-4-pyridinyl methanone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogenation over palladium on carbon are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Methanone, (3-nitrophenyl)-4-pyridinyl-, such as amino derivatives, halogenated compounds, and carboxylic acids.

Scientific Research Applications

Methanone, (3-nitrophenyl)-4-pyridinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-nitrophenyl)-4-pyridinyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-nitrophenyl)-4-pyridinyl- is unique due to the presence of both nitrophenyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-nitrophenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(9-4-6-13-7-5-9)10-2-1-3-11(8-10)14(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWQXMJAOUMLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428511
Record name Methanone, (3-nitrophenyl)-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62246-95-1
Record name (3-Nitrophenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62246-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-nitrophenyl)-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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